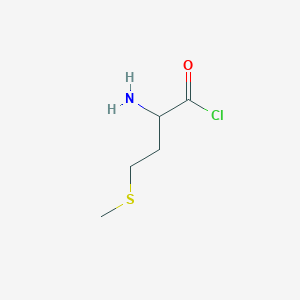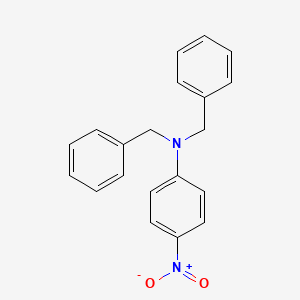
Benzenemethanamine, N-(4-nitrophenyl)-N-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanamine, N-(4-nitrophenyl)-N-(phenylmethyl)- is an organic compound that belongs to the class of aromatic amines. These compounds are characterized by the presence of an amine group attached to an aromatic ring. The compound’s structure includes a benzenemethanamine backbone with a nitrophenyl and phenylmethyl substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-(4-nitrophenyl)-N-(phenylmethyl)- typically involves the reaction of benzenemethanamine with 4-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the production of high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanamine, N-(4-nitrophenyl)-N-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso or nitro derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), chlorinating agents (chlorine gas or sulfuryl chloride).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Benzenemethanamine, N-(4-nitrophenyl)-N-(phenylmethyl)- has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzenemethanamine, N-(4-nitrophenyl)-N-(phenylmethyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target molecule and leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenemethanamine, N-(4-nitrophenyl)-N-(methyl)-
- Benzenemethanamine, N-(4-nitrophenyl)-N-(ethyl)-
- Benzenemethanamine, N-(4-nitrophenyl)-N-(propyl)-
Uniqueness
Benzenemethanamine, N-(4-nitrophenyl)-N-(phenylmethyl)- is unique due to its specific substituents, which confer distinct chemical and physical properties. The presence of both nitrophenyl and phenylmethyl groups can influence its reactivity, solubility, and interaction with other molecules, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
65052-89-3 |
|---|---|
Molekularformel |
C20H18N2O2 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
N,N-dibenzyl-4-nitroaniline |
InChI |
InChI=1S/C20H18N2O2/c23-22(24)20-13-11-19(12-14-20)21(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2 |
InChI-Schlüssel |
WUFFTZHTOQZFSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


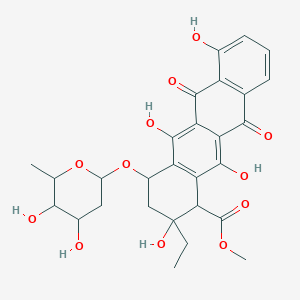
![9-Ethyl-9-azabicyclo[6.1.0]non-4-ene](/img/structure/B14490486.png)
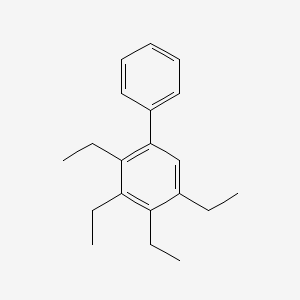
![(2-Methylphenyl)[4-(methylsulfanyl)phenyl]methanone](/img/structure/B14490502.png)
![5-[(1-Hydroxy-3-phenylpropyl)amino]-3H-1,2,4-dithiazole-3-thione](/img/structure/B14490511.png)
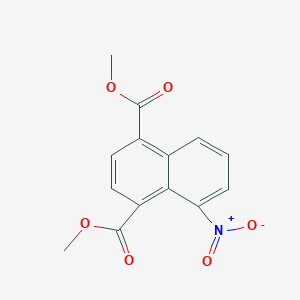


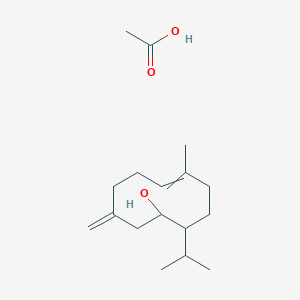

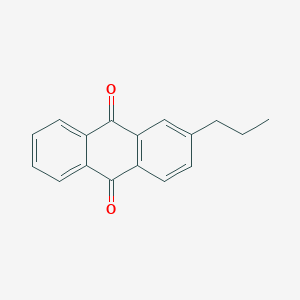
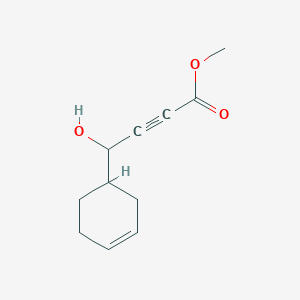
methanone](/img/structure/B14490544.png)
